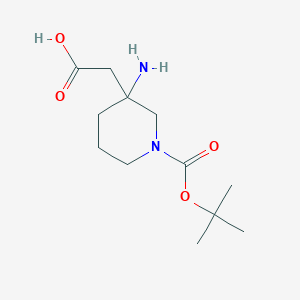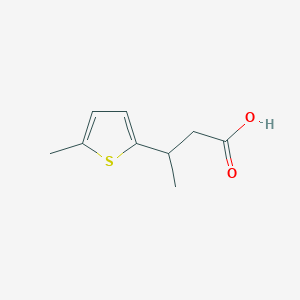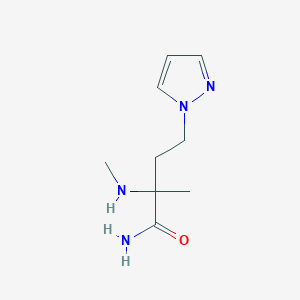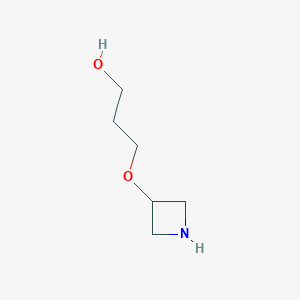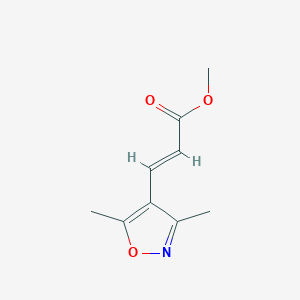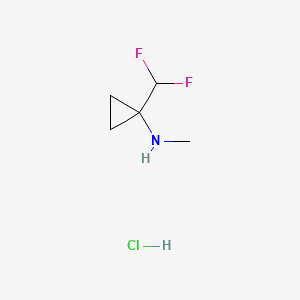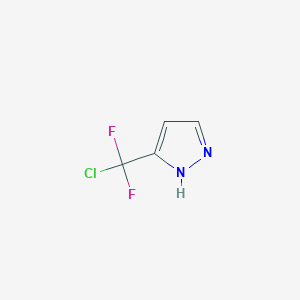
3-(chlorodifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method involves the reaction of pyrazole with chlorodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. The use of specialized reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the reactivity of the chlorodifluoromethylating agents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chlorodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. For example, the use of triphenylphosphine in combination with (chlorodifluoromethyl)trimethylsilane can facilitate the formation of gem-difluoroolefins .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
3-(chlorodifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-(chlorodifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
(bromodifluoromethyl)pyrazole: Similar in structure but with a bromodifluoromethyl group instead of a chlorodifluoromethyl group.
(trifluoromethyl)pyrazole: Contains a trifluoromethyl group, which can influence its chemical properties and reactivity.
(chlorodifluoromethyl)benzene: A related compound with the chlorodifluoromethyl group attached to a benzene ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C4H3ClF2N2 |
|---|---|
Molecular Weight |
152.53 g/mol |
IUPAC Name |
5-[chloro(difluoro)methyl]-1H-pyrazole |
InChI |
InChI=1S/C4H3ClF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) |
InChI Key |
UYONVNILTRSPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)

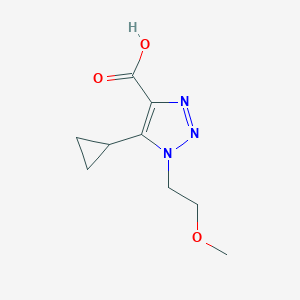
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
